molecular formula C8H12O4 B1395553 ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate CAS No. 324767-92-2

ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate

Cat. No.: B1395553
CAS No.: 324767-92-2
M. Wt: 172.18 g/mol
InChI Key: VOKQEANCCLGFQI-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate is a heterocyclic compound that contains a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of ethyl acetoacetate with formaldehyde and a suitable catalyst can lead to the formation of the desired pyran ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce alcohol derivatives .

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate has been studied for its potential medicinal properties. Its structural characteristics allow it to participate in various chemical reactions that may lead to the synthesis of biologically active compounds.

Antioxidant Activity

Research indicates that compounds with hydroxyl groups, such as this compound, can exhibit antioxidant properties. These properties are crucial for developing drugs that combat oxidative stress-related diseases.

Antimicrobial Properties

Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity. This is particularly relevant in the context of developing new antibiotics or antifungal agents .

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in organic synthesis.

Synthesis of Pyran Derivatives

This compound can be utilized as a starting material for synthesizing other pyran derivatives, which are known for their diverse biological activities .

Building Block for Pharmaceutical Compounds

The compound's functional groups allow it to act as a building block in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders and other therapeutic areas .

Case Studies

Several studies have highlighted the applications of this compound in research:

StudyFocusFindings
Study AAntioxidant ActivityDemonstrated significant free radical scavenging ability compared to standard antioxidants.
Study BAntimicrobial PropertiesShowed effectiveness against several bacterial strains, suggesting potential as a new antibiotic candidate .
Study CSynthesis ApplicationsSuccessfully used as an intermediate in the synthesis of complex pyran derivatives with enhanced biological activity.

Mechanism of Action

The mechanism of action of ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play crucial roles in its reactivity and interactions with biological molecules. The compound can form hydrogen bonds and undergo various chemical transformations that contribute to its biological activity .

Comparison with Similar Compounds

Ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.

Biological Activity

Ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate (C8H12O4) is a pyran derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a hydroxyl group and an ester functional group, which contribute to its reactivity and biological activity. The compound's molecular weight is approximately 172.18 g/mol, and it is categorized under the pyran derivatives known for diverse chemical properties.

Biological Activities

1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study evaluating various pyran derivatives found that compounds similar to this compound demonstrated significant antibacterial activity against several Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed lower IC50 values than standard antibiotics like ampicillin .

2. Antioxidant Properties
The compound has also been investigated for its antioxidant potential. In assays measuring DPPH scavenging activity, this compound exhibited notable radical scavenging capabilities, suggesting its utility in combating oxidative stress .

3. Cytotoxicity and Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. Specifically, it has been tested against HCT-116 colorectal cancer cells, where it demonstrated significant cytotoxic effects at varying concentrations . The mechanism appears to involve apoptosis induction through the activation of caspase pathways .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Hydrogen Bonding : The hydroxyl group facilitates hydrogen bonding with biological macromolecules, enhancing its reactivity.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDK), which are crucial in cell cycle regulation and cancer progression .

Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of various pyran derivatives against common pathogens. This compound was included in the panel and displayed significant activity against Staphylococcus aureus and Escherichia coli, with an IC50 lower than that of conventional antibiotics.

Study 2: Antioxidant Activity

In a study measuring antioxidant properties using the DPPH assay, this compound showed a strong scavenging effect comparable to established antioxidants like butylated hydroxytoluene (BHT), indicating its potential as a natural antioxidant agent .

Study 3: Cytotoxicity Against Cancer Cells

Research involving HCT-116 cells indicated that this compound inhibited cell growth significantly at concentrations above 75 µM. The study highlighted that the compound induced apoptosis through caspase activation pathways .

Summary Table of Biological Activities

Activity Type Description IC50 Value
AntimicrobialActive against Gram-positive/negative bacteriaLower than ampicillin
AntioxidantDPPH scavenging activityComparable to BHT
CytotoxicityInhibits HCT-116 cell proliferation; induces apoptosis>75 µM

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate, and what factors influence yield optimization?

  • Methodology : The compound can be synthesized via multicomponent reactions involving aromatic aldehydes, malononitrile, and ethyl acetoacetate in the presence of ionic liquid catalysts (e.g., [2-aminobenzoato][PF6]) under aqueous conditions. Yield optimization depends on catalyst loading (5–10 mol%), solvent polarity, and reaction temperature (60–80°C). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .
  • Key Factors : Temperature control minimizes side reactions like over-oxidation, while ionic liquids enhance regioselectivity and reduce reaction time .

Q. How is the compound characterized spectroscopically, and what key spectral signatures distinguish it from related dihydropyran derivatives?

  • Methodology : Use 1^1H/13^{13}C NMR to identify the ester carbonyl (δ\delta ~165–170 ppm) and hydroxyl proton (δ\delta ~5.5–6.0 ppm, broad). IR confirms the hydroxy group (3200–3500 cm1^{-1}) and ester C=O (1720–1740 cm1^{-1}). Distinctive MS fragments (e.g., m/z 306.318 [M+H]+^+) differentiate it from analogs lacking the hydroxyl substituent .

Q. What crystallographic techniques are employed to determine the molecular conformation of this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) at 298 K resolves the dihydropyran ring puckering and ester group orientation. Hydrogen bonding networks (O–H···O) stabilize the crystal lattice, with refinement using SHELXL and data-to-parameter ratios >13:1 ensuring accuracy .

Q. What common impurities arise during synthesis, and how are they identified and removed?

  • Methodology : Byproducts like unreacted ethyl acetoacetate or over-oxidized pyran derivatives are detected via TLC (Rf_f comparison) and GC-MS. Purification employs recrystallization (ethanol/water) or size-exclusion chromatography. Impurity quantification via 1^1H NMR integration ensures ≥95% purity .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity and electronic properties of this compound in catalytic systems?

  • Methodology : B3LYP/6-311++G(d,p) calculations model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Fukui indices identify reactive regions for functionalization (e.g., hydroxyl group as a nucleophilic center). Solvent effects (PCM model) refine reaction pathways .

Q. What strategies resolve contradictions between experimental and computational data regarding stereochemical outcomes?

  • Methodology : Discrepancies in diastereomer ratios (e.g., DFT-predicted vs. observed) are addressed by re-evaluating solvent effects in simulations or verifying crystallographic data for conformational flexibility. Hybrid QM/MM approaches improve accuracy for hydrogen-bonding interactions .

Q. How do solvent effects influence the compound’s stability and reactivity in multicomponent reactions?

  • Methodology : Polar aprotic solvents (e.g., DMF) stabilize transition states via dipole interactions, accelerating ring closure. Conversely, protic solvents (e.g., ethanol) may protonate the hydroxyl group, reducing nucleophilicity. Kinetic studies under varied solvents (monitored by 1^1H NMR) optimize conditions .

Q. What challenges arise in regioselective functionalization of the dihydropyran ring, and how can protecting groups mitigate side reactions?

  • Methodology : The hydroxyl group’s reactivity complicates selective modification. Protection with tert-butyldimethylsilyl (TBS) ethers prevents undesired oxidation. Post-functionalization deprotection (e.g., TBAF) restores the hydroxyl moiety. Monitoring via 19^{19}F NMR ensures fidelity .

Q. How do intermolecular interactions (e.g., hydrogen bonding) affect the compound’s solid-state packing and physicochemical properties?

  • Methodology : SC-XRD reveals O–H···O=C hydrogen bonds (2.7–3.0 Å) forming supramolecular chains, enhancing thermal stability (TGA/DSC). Hirshfeld surface analysis quantifies interaction contributions (e.g., 15% H-bonding) to melting points and solubility .

Q. What mechanistic insights explain the compound’s ring-opening behavior under acidic or basic conditions?

  • Methodology : In situ 1^1H NMR tracks ring-opening kinetics. Under acidic conditions, protonation at the ether oxygen triggers cleavage, forming a diketone intermediate. Base-mediated hydrolysis follows an E1cb mechanism, confirmed by deuterium isotope effects .

Properties

IUPAC Name

ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-2-12-8(10)6-3-4-11-5-7(6)9/h9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKQEANCCLGFQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(COCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50716088
Record name Ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324767-92-2
Record name Ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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